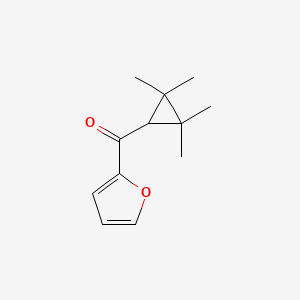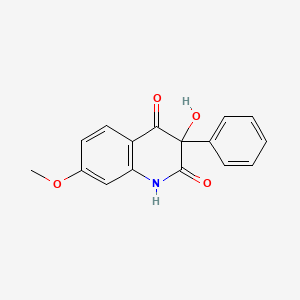
2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- is a complex organic compound belonging to the quinolinedione family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxy, methoxy, and phenyl groups in its structure suggests that it might exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- typically involves multi-step organic reactions. Common starting materials might include substituted anilines and appropriate quinoline derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of quinolinedione to quinoline.
Substitution: Replacement of methoxy or phenyl groups with other functional groups.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce a variety of functionalized quinolinediones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The presence of hydroxy and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Quinolinedione: Lacks the hydroxy, methoxy, and phenyl groups.
3-Hydroxy-7-methoxy-2,4(1H,3H)-quinolinedione: Similar structure but without the phenyl group.
3-Phenyl-2,4(1H,3H)-quinolinedione: Lacks the hydroxy and methoxy groups.
Uniqueness
The unique combination of hydroxy, methoxy, and phenyl groups in 2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- might confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
103929-57-3 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C16H13NO4/c1-21-11-7-8-12-13(9-11)17-15(19)16(20,14(12)18)10-5-3-2-4-6-10/h2-9,20H,1H3,(H,17,19) |
InChI Key |
JPSSFAGYAIPKEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C(=O)N2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


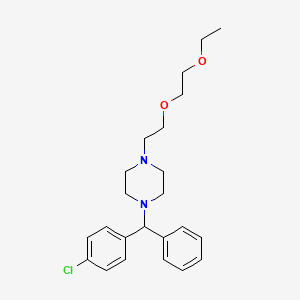
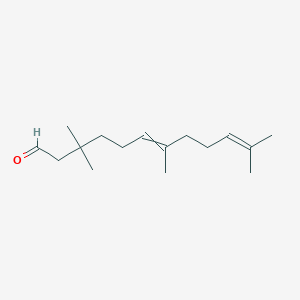

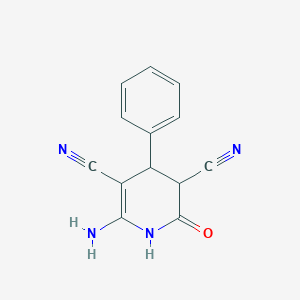
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
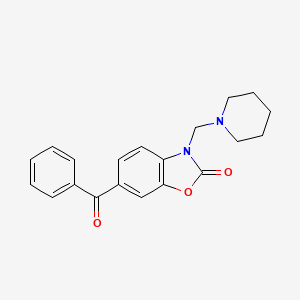
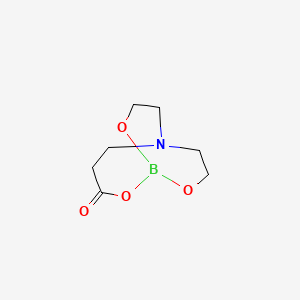
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
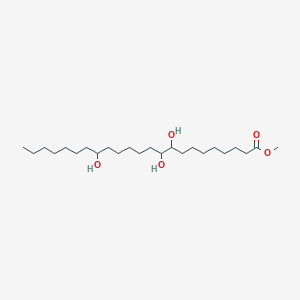
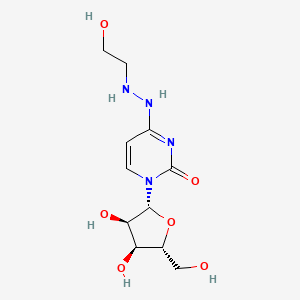
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
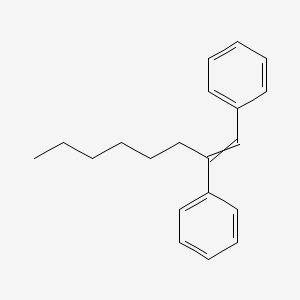
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
